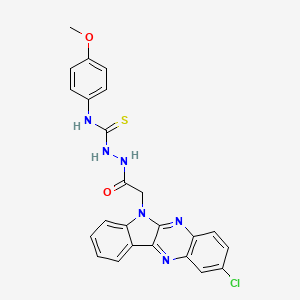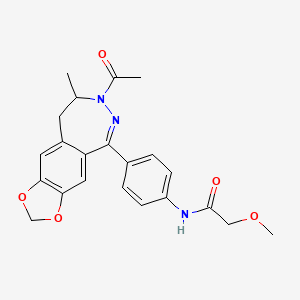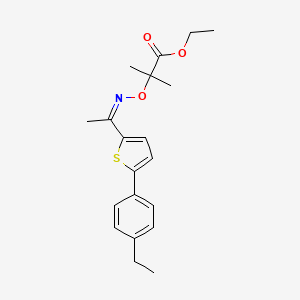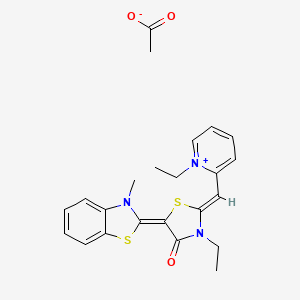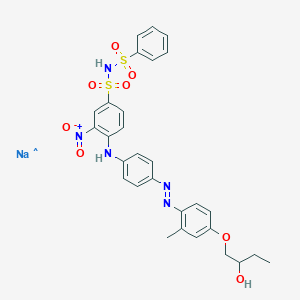
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 1-naphthylamine to form a diazonium salt. This is followed by coupling reactions with other aromatic compounds to form the azo linkages. The final product is then sulfonated to introduce the sulfonic acid groups, which are subsequently neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity. The final product is often subjected to purification steps such as crystallization and filtration to remove impurities.
化学反応の分析
Types of Reactions
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in biological staining and drug delivery.
類似化合物との比較
Similar Compounds
- 4-Amino-3-((4-(2-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- 4-Amino-3-((4-(1-phenylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
Uniqueness
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific structural configuration, which imparts distinct color properties and solubility characteristics. Its multiple azo linkages and sulfonic acid groups make it particularly effective as a dye and in various scientific applications.
This compound’s versatility and unique properties make it a valuable asset in both industrial and research settings.
特性
CAS番号 |
93963-72-5 |
|---|---|
分子式 |
C30H19N5Na2O6S2 |
分子量 |
655.6 g/mol |
IUPAC名 |
disodium;4-amino-3-[[4-(naphthalen-1-yldiazenyl)naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-29-22-13-12-20(42(36,37)38)16-19(22)17-28(43(39,40)41)30(29)35-34-27-15-14-26(23-9-3-4-10-24(23)27)33-32-25-11-5-7-18-6-1-2-8-21(18)25;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChIキー |
OKYDDFHOQMHHOI-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=C6C=C(C=CC6=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




